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Compound of Interest

Compound Name:
6-Chloro-chroman-3-carboxylic

acid

Cat. No.: B068420 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 6-
Chloro-chroman-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug

development. This document is intended for researchers, scientists, and professionals in the

field who require a thorough understanding of the structural elucidation of this compound

through modern spectroscopic techniques. While direct experimental spectra for this specific

molecule are not widely published, this guide synthesizes data from closely related analogs

and predictive models to offer a robust analytical framework.

Introduction and Molecular Structure
6-Chloro-chroman-3-carboxylic acid belongs to the chroman family, a class of heterocyclic

compounds that form the core structure of various biologically active molecules, including

Vitamin E. The introduction of a chlorine atom at the 6-position and a carboxylic acid at the 3-

position significantly influences its electronic properties and potential biological interactions.

Accurate structural confirmation is the bedrock of any chemical research, and for this, a multi-

technique spectroscopic approach is indispensable.

The molecular structure consists of a bicyclic system with a benzene ring fused to a

dihydropyran ring. The chlorine atom acts as an electron-withdrawing group on the aromatic

ring, while the carboxylic acid moiety introduces a chiral center at the C3 position, making this

molecule a racemic mixture unless a stereospecific synthesis is employed.

Caption: 2D structure of 6-Chloro-chroman-3-carboxylic acid.
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Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environments within a

molecule. The predicted spectrum of 6-Chloro-chroman-3-carboxylic acid will exhibit distinct

signals for the aromatic, methylene, and methine protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Causality
Behind the
Shift

~10-12 Broad Singlet 1H COOH

The acidic proton

of the carboxylic

acid is highly

deshielded and

often appears as

a broad signal

due to hydrogen

bonding and

exchange. Its

chemical shift is

concentration-

dependent.

~7.20 Doublet 1H H-5

This proton is

ortho to the

electron-

withdrawing

chlorine atom

and is expected

to be the most

downfield of the

aromatic protons.

~7.10
Doublet of

Doublets
1H H-7

This proton is

coupled to both

H-5 and H-8,

resulting in a

doublet of

doublets.

~6.90 Doublet 1H H-8 This proton is

ortho to the ether

oxygen and will

be the most

upfield of the
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aromatic protons

due to the

oxygen's

electron-donating

effect.

~4.40 - 4.20 Multiplet 2H H-2 (CH₂)

These

diastereotopic

protons are

adjacent to the

ether oxygen,

causing a

significant

downfield shift.

They will likely

appear as a

complex multiplet

due to geminal

and vicinal

coupling.

~3.20 Multiplet 1H H-3 (CH)

This methine

proton is coupled

to the adjacent

methylene

protons at C-2

and C-4,

resulting in a

multiplet.

~3.00 - 2.80 Multiplet 2H H-4 (CH₂)

These

diastereotopic

protons are

adjacent to the

aromatic ring and

the chiral center

at C-3, leading to

a complex

multiplet.
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Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the

low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the

spectrum to a series of single peaks, one for each unique carbon environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):
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Chemical Shift (δ, ppm) Assignment
Rationale for Chemical
Shift

~175-180 COOH

The carbonyl carbon of the

carboxylic acid is highly

deshielded.[1][2]

~155 C-8a

This quaternary carbon is

attached to the ether oxygen,

resulting in a downfield shift.

~130 C-6

The carbon atom directly

bonded to the chlorine atom

will be deshielded.

~129 C-7 Aromatic CH carbon.

~128 C-4a Quaternary aromatic carbon.

~125 C-5 Aromatic CH carbon.

~118 C-8

This aromatic carbon is ortho

to the electron-donating ether

oxygen, causing an upfield

shift.

~68 C-2

The carbon of the methylene

group adjacent to the ether

oxygen is significantly

deshielded.

~40 C-3
The methine carbon at the

chiral center.

~28 C-4
The methylene carbon

adjacent to the aromatic ring.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of 6-Chloro-chroman-3-carboxylic acid is expected to be dominated by the
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characteristic absorptions of the carboxylic acid group.

Predicted IR Absorption Bands:

Wavenumber
(cm⁻¹)

Intensity Assignment Vibrational Mode

3300-2500 Broad, Strong O-H

Stretching vibration of

the carboxylic acid

hydroxyl group,

broadened due to

hydrogen bonding.[1]

[3]

~3050 Medium Aromatic C-H Stretching

~2950 Medium Aliphatic C-H Stretching

1710-1730 Strong, Sharp C=O

Stretching vibration of

the carboxylic acid

carbonyl group.[1][3]

~1600, ~1480 Medium C=C
Aromatic ring

stretching

~1420 Medium O-H Bending

~1250 Strong C-O

Stretching of the ether

and carboxylic acid C-

O bonds.

~820 Strong C-Cl Stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. For 6-Chloro-chroman-3-carboxylic
acid (C₁₀H₉ClO₃), the expected molecular weight is approximately 212.02 g/mol for the ³⁵Cl

isotope and 214.02 g/mol for the ³⁷Cl isotope.
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Predicted Fragmentation Pattern:

Molecular Ion (M⁺): A pair of peaks at m/z 212 and 214 in an approximate 3:1 ratio,

characteristic of a monochlorinated compound.

Loss of COOH: A significant fragment at m/z 167/169 resulting from the loss of the carboxylic

acid group (•COOH).

Loss of Cl: A fragment corresponding to the loss of a chlorine radical.

Retro-Diels-Alder Fragmentation: The chroman ring may undergo a characteristic retro-Diels-

Alder cleavage, leading to fragments corresponding to the cleavage of the heterocyclic ring.

Acylium Ion: Formation of an acylium ion (R-CO⁺) is a common fragmentation pathway for

carboxylic acid derivatives.[4]

[M]⁺˙
m/z 212/214

[M-COOH]⁺
m/z 167/169

- •COOH

[M-Cl]⁺
m/z 177

- •Cl

Retro-Diels-Alder Fragments

Ring Cleavage

Click to download full resolution via product page

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Methodologies
To obtain high-quality spectroscopic data for 6-Chloro-chroman-3-carboxylic acid, the

following experimental protocols are recommended.

Overall Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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